

The Emergence of VCH-286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	VCH-286					
Cat. No.:	B15608686	Get Quote				

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VCH-286 (also known as GSK2556286 or GSK-286) is a promising early-stage drug candidate for the treatment of tuberculosis (TB). This novel small molecule exhibits potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of TB, by employing a unique mechanism of action that is dependent on the bacterium's metabolism of host cholesterol. This technical guide provides an in-depth overview of the core pre-clinical research on **VCH-286**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to support further research and development efforts in the fight against tuberculosis.

Mechanism of Action: Activation of Adenylyl Cyclase Rv1625c

VCH-286's primary mode of action is the activation of a specific M. to membrane-bound adenylyl cyclase, Rv1625c.[1][2] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, a crucial second messenger molecule. The elevated cAMP concentration subsequently disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. to during infection.[1][3] This targeted disruption of a key metabolic pathway ultimately inhibits the growth of the bacterium, particularly within the intracellular environment of macrophages.[4][5]

Click to download full resolution via product page

Caption: VCH-286 Signaling Pathway in M. tuberculosis.

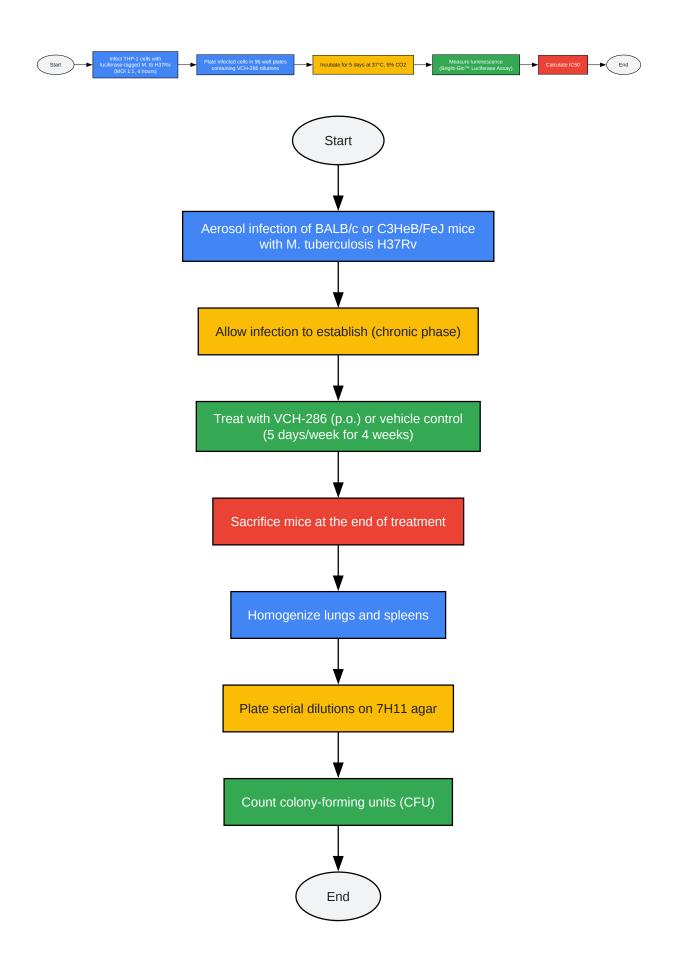
Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on **VCH-286**, demonstrating its potent in vitro and in vivo activity.

Table 1: In Vitro Activity of VCH-286

Assay	M. tuberculosi s Strain	Medium/Cel I Line	Parameter	Value	Reference
Intracellular Activity	H37Rv (luciferase- tagged)	THP-1 Macrophages	IC50	0.07 μΜ	[4][5]
Extracellular Activity	H37Rv	7H9 + Tyloxapol + Cholesterol	MIC	>10 μM	[1]
Extracellular Activity	Erdman	7H9 + Tyloxapol + Cholesterol	IC50	0.71 - 2.12 μM	[6]
Extracellular Activity	H37Rv	7H9 + Tyloxapol + Glucose	IC50	>125 μM	[5]
Extracellular Activity	Erdman	7H9 + Tyloxapol + Glucose	IC50	>50 μM	[5]
cAMP Production	Wild-Type M.	7H9 + Cholesterol	Fold Increase	~50-fold	[1][3]
Cholesterol Catabolism	Wild-Type M. tb	Cholesterol- containing medium	Inhibition	~90%	[3]

Table 2: In Vivo Efficacy of VCH-286 in Mouse Models of Tuberculosis


Mouse Model	Dosing Regimen	Duration	Outcome	Reference
Acute Infection (C57BL/6 mice)	200 mg/kg, p.o., daily	8 days	Significant reduction in lung CFU	[5]
Chronic Infection (BALB/c mice)	10 - 200 mg/kg, p.o., 5 days/week	4 weeks	Significant bactericidal effect; maximal effect at ≤10 mg/kg	[5]
Chronic Infection (C3HeB/FeJ mice)	10 - 200 mg/kg, p.o., 5 days/week	4 weeks	Significant bactericidal effect	[4]
Subacute Infection (BALB/c mice)	50 mg/kg, p.o., single dose with Bedaquiline and Pretomanid	N/A	Increased efficacy of the combination regimen	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of **VCH-286**.

Determination of Intracellular Activity (IC50) in THP-1 Macrophages

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Emergence of VCH-286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608686#early-stage-research-on-vch-286-for-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com